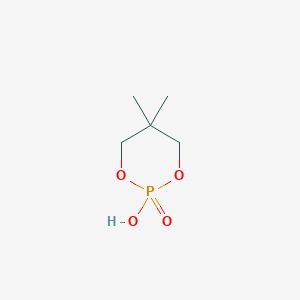

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Descripción

Historical Context of Organophosphorus Compounds

The development of organophosphorus compounds represents one of the most significant chapters in the evolution of synthetic chemistry, with origins tracing back to the early nineteenth century. The foundational work began in 1801 when Jean Pierre Boudet synthesized what is believed to be the first organophosphorus compound from alcohol and phosphoric acid. This pioneering effort was followed by Jean Louis Lassaigne in 1820, who reacted ethanol with phosphoric acid to obtain triethylphosphate, establishing the fundamental synthetic approach that would define organophosphorus chemistry for centuries.

The systematic exploration of organophosphorus compounds gained momentum throughout the nineteenth century. Philippe de Clermont's synthesis of tetraethylpyrophosphate in 1854, conducted with Russian chemist Wladimir Moschnin in Adolphe Wurtz's laboratory in Paris, marked a crucial milestone in the field. This compound became the first organophosphorus cholinesterase inhibitor, though its biological significance remained unrecognized at the time. The early researchers, including de Clermont himself, often tasted their synthetic products, describing tetraethylpyrophosphate as a sticky liquid with a burning taste and peculiar odor, unaware of its profound toxicological implications.

A pivotal moment in organophosphorus chemistry occurred in 1932 when Willy Lange at the University of Berlin synthesized compounds containing the phosphorus-fluorine bond. During the synthesis of dimethyl- and diethyl phosphofluoridate, Lange and graduate student Gerda von Krueger observed significant physiological effects from vapor exposure, including respiratory distress, consciousness disturbances, and pronounced photosensitivity. These observations foreshadowed the dual nature of organophosphorus compounds as both valuable synthetic tools and potent biological agents.

The modern era of organophosphorus chemistry was definitively established by Gerhard Schrader at I.G. Farbenindustrie in Germany. In December 1936, while working on organic fluorine and sulfur compounds, Schrader experienced visual disturbances that he correctly attributed to his synthetic work. This led to the systematic development of organophosphorus insecticides, beginning with compounds like octamethyl-pyrophosphoramide in 1942 and culminating in the breakthrough synthesis of parathion in 1944. Schrader's prolific research, encompassing thousands of organophosphorus compounds, established the fundamental structure-activity relationships that guide contemporary organophosphorus chemistry.

The parallel development by British scientists McCombie and Saunders, who patented dimefox and diisopropyl fluorophosphate, demonstrated the international scope of organophosphorus research. These early investigations revealed the remarkable diversity of organophosphorus compounds, ranging from agricultural applications to specialized chemical warfare agents, highlighting both the versatility and the complexity of this chemical class.

Significance of Heterocyclic Phosphorus Derivatives

Heterocyclic phosphorus compounds represent a specialized and increasingly important subset of organophosphorus chemistry, characterized by the incorporation of phosphorus atoms within cyclic structures. These compounds have gained prominence due to their unique structural features, enhanced stability, and diverse applications in both synthetic chemistry and materials science. The significance of heterocyclic phosphorus derivatives stems from their ability to combine the reactivity of phosphorus with the conformational constraints imposed by cyclic structures, resulting in compounds with precisely controlled chemical and physical properties.

The dioxaphosphorinane ring system, exemplified by this compound, represents one of the most studied classes of heterocyclic phosphorus compounds. These six-membered rings containing phosphorus and two oxygen atoms have demonstrated exceptional utility in nucleic acid chemistry, where they serve as crucial structural elements in constrained nucleic acid analogs. The dioxaphosphorinane structure provides unique advantages in terms of conformational rigidity and chemical stability, making these compounds valuable tools for studying nucleic acid structure and function.

Research has revealed that dioxaphosphorinane-constrained systems exhibit remarkable stereoselectivity during synthesis. The cyclization reaction forming the dioxaphosphorinane structure occurs through displacement of leaving groups by phosphate anions, with the stereochemical outcome depending on the specific substitution pattern and reaction conditions. For instance, certain precursors yield exclusive formation of specific stereoisomers, while others produce mixtures with defined ratios, demonstrating the predictable nature of these synthetic transformations.

The incorporation of phosphorus into heterocyclic systems has profound implications for electronic structure and reactivity. Unlike traditional carbon-based heterocycles, phosphorus-containing rings exhibit unique electronic properties due to the presence of phosphorus lone pairs and the ability of phosphorus to expand its coordination sphere. These characteristics enable applications in luminescent materials, coordination chemistry, and as building blocks for inorganic polymers.

Contemporary research has expanded the scope of heterocyclic phosphorus derivatives beyond traditional five- and six-membered rings. Seven-membered phosphorus-nitrogen heterocycles, such as 1,2,5-diazaphosphepines, have emerged as important synthetic targets. The synthesis of these compounds through cycloaddition reactions of azophosphines represents a significant advancement in heterocyclic phosphorus chemistry, providing access to previously challenging molecular architectures.

The structural diversity of heterocyclic phosphorus compounds extends to their synthetic accessibility and modification potential. The presence of phosphorus allows for unique transformations not available to all-carbon heterocycles, including oxidation state changes, metal coordination, and electrophilic additions. These modification possibilities have made heterocyclic phosphorus derivatives valuable scaffolds for drug discovery and materials development.

Spectroscopic characterization of heterocyclic phosphorus compounds reveals distinctive features that reflect their unique electronic structures. Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance, provides detailed structural information about these compounds. For dioxaphosphorinane derivatives, characteristic coupling patterns and chemical shifts allow precise structural assignment and conformational analysis.

The significance of heterocyclic phosphorus derivatives continues to expand as new synthetic methodologies emerge. Recent developments in cycloaddition chemistry, ring-closing metathesis, and metal-catalyzed processes have provided access to previously unknown heterocyclic phosphorus structures. These advances promise to further expand the utility of heterocyclic phosphorus compounds in diverse applications ranging from catalysis to advanced materials.

Propiedades

IUPAC Name |

2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCNAKMVBMFRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301269 | |

| Record name | 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-99-4 | |

| Record name | NSC142148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation of 2,2-Dimethyl-1,3-propanediol

The most widely reported method involves the cyclocondensation of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride ($$ \text{POCl}3 $$) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the diol’s hydroxyl groups attack the electrophilic phosphorus center, forming the cyclic phosphate ester. Stoichiometric triethylamine ($$ \text{Et}3\text{N} $$) is employed to neutralize HCl byproducts, with yields typically ranging from 60–75%. A critical limitation is the formation of linear oligomers, necessitating fractional distillation for purification.

Oxidation of 5,5-Dimethyl-1,3,2-dioxaphosphinane

An alternative route involves the oxidation of 5,5-dimethyl-1,3,2-dioxaphosphinane using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or meta-chloroperbenzoic acid ($$ \text{mCPBA} $$). This method ensures high regioselectivity for the 2-oxide derivative but requires stringent temperature control (−10°C to 0°C) to prevent over-oxidation. Nuclear magnetic resonance ($$ ^{31}\text{P} \text{NMR} $$) monitoring reveals a characteristic upfield shift from $$ \delta $$ +25 ppm (parent phosphinite) to $$ \delta $$ −5 ppm (phosphate oxide).

Continuous Flow Synthesis Approaches

Microfluidic Reactor Systems

Recent advancements leverage continuous flow chemistry to enhance reproducibility and scalability. In a representative procedure, ethylene glycol and $$ \text{PCl}_3 $$ are mixed in a Corning® Advanced-Flow™ G1 Reactor at 23°C under 4 bar pressure. The residence time of 1 minute minimizes side reactions, achieving 74% yield with a daily productivity of 1.88 kg. In-line $$ ^{31}\text{P} \text{NMR} $$ spectroscopy enables real-time monitoring of phosphorus intermediates, ensuring consistent product quality.

Semi-Continuous Preparation of Derivatives

A semi-continuous flow system concatenates multiple steps for synthesizing substituted derivatives. For example, 4-(chloromethyl)-2-ethoxy-1,3,2-dioxaphospholane 2-oxide is produced via a two-step process involving thionyl chloride ($$ \text{SOCl}_2 $$) and subsequent alkoxylation. This method reduces handling of hazardous intermediates and improves throughput by 40% compared to batch processes.

Crystal Structure and Conformational Analysis

X-ray crystallography of 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide reveals a chair conformation with axial hydroxyl groups and equatorial $$ \text{P=O} $$ bonds. The six-membered ring exhibits a puckering amplitude ($$ Q $$) of 0.52 Å and a θ angle of 175.3°, indicating minimal distortion. Torsional analysis shows two distinct conformers: a trans arrangement ($$ \text{C-C-O-P} = -169.11^\circ $$) and a gauche conformation ($$ \text{C-C-O-P} = 92.48^\circ $$). These structural insights guide ligand design for metal coordination, where the axial hydroxyl groups act as binding sites.

Recent Innovations and Comparative Analysis

Podand-Type Ligand-Assisted Synthesis

The use of podand-type ligands, such as catechol derivatives, enables stereochemical control during ring closure. In one study, 2,2'-[benzene-1,2-diylbis(oxy)]bis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2'-dioxide was synthesized with 85% yield by templating the diol around a catechol core. This approach suppresses oligomerization and enhances crystallinity, facilitating downstream applications.

Comparative Evaluation of Methods

A comparative analysis of traditional vs. flow-based methods highlights trade-offs between yield and scalability. Batch reactions offer moderate yields (60–75%) but require extensive purification. Conversely, continuous flow systems achieve higher throughput (1.88 kg/day) with reduced solvent waste, albeit at higher initial capital investment.

Análisis De Reacciones Químicas

Types of Reactions

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is utilized in organic synthesis as a reagent and building block for the preparation of various phosphor-containing compounds. Its unique structure allows it to participate in reactions that lead to the formation of chiral centers and complex organic molecules.

Case Study: Asymmetric Synthesis

A notable application is in asymmetric synthesis where Dioxaphosphinane derivatives are employed to create chiral phosphines. These chiral phosphines are essential for catalyzing enantioselective reactions, which are crucial in pharmaceutical chemistry for developing new drugs with specific biological activities .

Coordination Chemistry

The compound has also found applications in coordination chemistry. Its ability to form stable complexes with transition metals makes it a valuable ligand in various catalytic processes.

Case Study: Metal Complex Formation

Research indicates that this compound can coordinate with metals such as palladium and platinum, facilitating catalytic reactions such as cross-coupling reactions. These reactions are vital in synthesizing complex organic molecules used in pharmaceuticals and materials science .

Analytical Chemistry

In analytical chemistry, Dioxaphosphinane is employed for the separation and analysis of various compounds using high-performance liquid chromatography (HPLC). The compound's properties allow it to be effectively used as a stationary phase or modifier in chromatographic techniques.

Application Example: HPLC Method Development

A reverse-phase HPLC method has been developed utilizing this compound for analyzing its derivatives and related compounds. The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility . This method is scalable and effective for isolating impurities during preparative separations.

Biological Applications

Emerging studies suggest potential biological applications of Dioxaphosphinane derivatives as bioactive agents. The compound's structure may influence its interaction with biological targets.

Case Study: Antitumor Activity

Preliminary investigations have indicated that certain derivatives of this compound exhibit antitumor activity. These findings open avenues for further research into developing new anticancer drugs based on this compound .

Mecanismo De Acción

The mechanism by which 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide exerts its effects involves its ability to form stable cyclic structures and participate in various chemical reactions. Its molecular targets and pathways include interactions with metal catalysts in coupling reactions and the formation of stable radical intermediates in biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Reactivity Differences

Cyclic organophosphorus compounds exhibit diverse reactivity and applications based on substituents at the phosphorus center. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Cyclic Organophosphorus Derivatives

Reactivity Profiles

- Chloro Derivative : The chlorine atom in 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide enables electrophilic substitution, forming symmetric anhydrides (e.g., 2,2'-oxybis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide)) with diethyl phosphonate in the presence of triethylamine . This reactivity is critical in synthesizing hypodiphosphates and mixed anhydrides .

- Hydroxy Derivative: The hydroxyl group in the target compound reduces electrophilicity but enhances hydrogen-bonding capacity, as observed in its crystalline structure . It serves as a stable intermediate for further functionalization, such as phosphorylation of phenothiazines .

- Phenoxy/Acetoxy Derivatives: These derivatives exhibit lower reactivity due to electron-withdrawing substituents but are valuable in applications requiring thermal stability, such as polymer additives .

Spectroscopic Characterization

- ³¹P NMR Shifts: The target compound shows a ³¹P NMR resonance at δ ~0–5 ppm, distinct from the chloro derivative (δ ~20–25 ppm) and the phenoxy analog (δ ~10–15 ppm) .

- Thermal Stability : The hydroxy derivative decomposes at >250°C , while the chloro analog remains stable up to 280°C under inert conditions .

Actividad Biológica

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is a cyclic organophosphorus compound with the molecular formula . This compound is notable for its unique structural properties and reactivity, which make it valuable in various scientific and industrial applications. Its synthesis typically involves the reaction of phosphorus oxychloride with 2,2-dimethyl-1,3-propanediol in the presence of triethylamine in dry toluene.

The compound features a stable cyclic structure that allows it to participate in various chemical reactions. It can undergo oxidation to form phosphine oxides, reduction to phosphines, and substitution reactions involving its functional groups.

The biological activity of this compound is primarily attributed to its ability to form stable cyclic structures and engage in diverse chemical interactions. This includes its role in hydroxyl radical adduct formation within biological systems, which may have implications for oxidative stress and related biological processes.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties by scavenging free radicals. This activity is significant as it suggests potential applications in mitigating oxidative damage in cells.

Interaction with Biological Systems

The compound has been utilized in studies examining the formation of hydroxyl radical adducts. These interactions are critical for understanding the compound's role in biological systems and its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Hydroxyl Radical Formation : A study demonstrated that this compound participates in the formation of hydroxyl radicals under specific conditions. This finding is crucial for understanding its role in oxidative stress and cellular damage.

- Reactivity with Thiols and Amines : The compound has been reacted with various thiols and amines to yield a series of derivatives. These derivatives were characterized using elemental analysis and spectroscopic methods (IR, NMR), indicating the compound's versatility in forming biologically relevant molecules .

- Potential Therapeutic Applications : Given its antioxidant properties and ability to interact with free radicals, there is ongoing research into its potential use as a therapeutic agent in diseases associated with oxidative stress .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis can be useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHOP | Cyclic structure; antioxidant properties |

| 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | CHClOP | Chlorinated derivative; different reactivity |

| Cyclic 2,2-dimethyltrimethylene phosphonate | CHOP | Similar cyclic structure; different applications |

Q & A

Advanced Question

- NMR Spectroscopy : Use P NMR to assess electron-withdrawing effects (δ ~15–25 ppm for P=O groups) and H-P HMBC to map coupling interactions with methyl substituents .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze P 2p binding energy shifts (Δ ~1.5 eV) to quantify oxidative states .

- Natural Bond Orbital (NBO) Analysis : Apply computational methods to evaluate hyperconjugative interactions between P=O and adjacent C-O bonds .

How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

Basic Question

- Experimental Design :

- Key Variables : Ionic strength (adjusted with KCl) and steric effects from 5,5-dimethyl groups, which inhibit nucleophilic attack at phosphorus .

What advanced strategies exist for resolving enantiomeric impurities in derivatives of this compound?

Advanced Question

- Chiral Chromatography : Use amylose-based CSPs (Chiralpak IA) with hexane/isopropanol gradients for baseline separation of enantiomers .

- Dynamic Kinetic Resolution (DKR) : Employ Pd/C catalysts under hydrogenation conditions to racemize undesired enantiomers in situ .

- Circular Dichroism (CD) : Validate enantiopurity by correlating Cotton effects (220–250 nm) with SC-XRD absolute configurations .

How should researchers address discrepancies in reported reaction yields for phosphorylation using this compound?

Basic Question

Yield inconsistencies often stem from:

- Moisture Sensitivity : Ensure rigorous drying of solvents (e.g., molecular sieves in THF) and Schlenk-line techniques .

- Substrate Compatibility : Pre-activate nucleophiles (e.g., alcohols) with NaH to enhance phosphorylation efficiency .

- Quantitative P NMR : Use internal standards (e.g., triphenylphosphate) for accurate yield calculations .

What mechanistic insights explain the compound’s role in synthesizing cyclic dinucleotides like c-di-GMP?

Advanced Question

The 5,5-dimethyl group sterically shields the phosphorus center, favoring cyclic over linear products during dinucleotide assembly. Mechanistic studies suggest:

- Transition-State Stabilization : DFT calculations reveal a lower-energy pathway for intramolecular cyclization (ΔG‡ ~18 kcal/mol) versus intermolecular oligomerization .

- Kinetic Trapping : Use stopped-flow UV spectroscopy to capture transient phosphoramidite intermediates during c-di-GMP formation .

How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Advanced Question

A factorial design evaluates:

- Factors : Temperature (X1), catalyst loading (X2), and solvent polarity (X3).

- Response Variables : Yield (Y1) and enantiomeric excess (Y2).

- Analysis : Use ANOVA to identify significant interactions (e.g., X1*X3 for solvent-dependent stereoselectivity) .

What analytical challenges arise in quantifying trace degradation products, and how are they mitigated?

Advanced Question

- LC-MS/MS : Employ a C18 column (2.6 µm) with 0.1% formic acid in water/acetonitrile to separate and quantify hydrolyzed phosphate esters (LOQ = 0.1 ng/mL) .

- Isotope Dilution : Use C-labeled internal standards to correct for matrix effects in biological samples .

How does the compound’s conformational rigidity impact its utility in supramolecular chemistry?

Advanced Question

The chair conformation of the dioxaphosphinane ring (evidenced by SC-XRD) enables predictable host-guest interactions:

- Molecular Dynamics (MD) Simulations : Model binding affinities with crown ethers or cyclodextrins based on methyl group steric profiles.

- Thermodynamic Studies : ITC measurements show ΔH-driven binding (−12 kcal/mol) due to van der Waals contacts with hydrophobic cavities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.